N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
CAS No.: 1030132-65-0
Cat. No.: VC7576591
Molecular Formula: C28H29N5O3
Molecular Weight: 483.572
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030132-65-0 |
|---|---|
| Molecular Formula | C28H29N5O3 |
| Molecular Weight | 483.572 |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C28H29N5O3/c1-18-8-6-7-11-21(18)26-31-28(36-32-26)23-16-33(27-22(25(23)35)13-12-19(2)30-27)17-24(34)29-15-14-20-9-4-3-5-10-20/h6-9,11-13,16H,3-5,10,14-15,17H2,1-2H3,(H,29,34) |
| Standard InChI Key | WIJQYNJQEMXKQN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CCCCC3)C4=NC(=NO4)C5=CC=CC=C5C |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with a molecular formula of C28H29N5O3. It is identified by the ChemDiv Compound ID L859-0382 and is used in screening compounds for various biological activities .
Molecular Formula and Weight
-
Molecular Formula: C28H29N5O3
-
Molecular Weight: Not explicitly provided, but can be calculated based on the formula.
SMILES and InChI
-
SMILES: Cc(cccc1)c1-c1noc(C2=CN(CC(NCCC3=CCCCC3)=O)c(nc(C)cc3)c3C2=O)n1
-
InChI Key: Not provided in the available sources.
Synthesis and Characterization
The synthesis of such complex compounds typically involves multi-step reactions, including the formation of the naphthyridine core, the introduction of the oxadiazole ring, and the attachment of the cyclohexenyl and acetamide groups. Characterization is usually performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure.
Biological Activity and Potential Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structural features are often explored for their potential in drug discovery, particularly in areas such as antimicrobial, anticancer, or anti-inflammatory activities. The presence of a naphthyridine core and an oxadiazole ring suggests potential interactions with biological targets.
Data Table: Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O3 |
| ChemDiv Compound ID | L859-0382 |
| SMILES | Cc(cccc1)c1-c1noc(C2=CN(CC(NCCC3=CCCCC3)=O)c(nc(C)cc3)c3C2=O)n1 |
| IUPAC Name | N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume